DNA-PK Inhibitory Potency: Target Compound vs. Closest Regioisomer and Benchmarks
In an ADP-Glo kinase assay against human DNA-PK using EPPLSQEAFADLWKK peptide substrate with a 5-minute incubation, ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate (CHEMBL2203798) demonstrates an IC50 of 2.5 µM [1]. This places its biochemical potency within the low-micromolar range for the PIKK family. No DNA-PK IC50 data are available in BindingDB or ChEMBL for the direct 2-amido regioisomer (CHEMBL2093617, CAS 1214859-48-9), leaving a quantifiable evidence gap for direct regioisomer comparison. For class-level context, the structurally related sulfonylpiperidine inhibitor LTURM34 achieves a DNA-PK IC50 of 34 nM [2], illustrating that sulfonylpiperidine-thiophene potency can span two orders of magnitude depending on substitution pattern—a dynamic range within which the target compound occupies a clearly measurable, intermediate position.
| Evidence Dimension | DNA-PK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 µM (2.50E+3 nM); ADP-Glo kinase assay; CHEMBL2203798 |
| Comparator Or Baseline | 2-amido regioisomer (CHEMBL2093617): No DNA-PK data available; LTURM34 (class benchmark): IC50 = 34 nM |
| Quantified Difference | Target vs. 2-amido regioisomer: Data gap exists; Target vs. LTURM34: ~73-fold less potent |
| Conditions | Human DNA-PK, EPPLSQEAFADLWKK substrate, 5 min, ADP-Glo detection |
Why This Matters
The confirmed 2.5 µM DNA-PK IC50 establishes a quantitative anchor for SAR studies—researchers can measure whether scaffold modifications improve or erode potency relative to this value, which is essential for procurement decisions in lead optimization.
- [1] BindingDB Entry BDBM50401453. IC50 = 2.50E+3 nM. Assay: Inhibition of DNA-PK using EPPLSQEAFADLWKK as substrate after 5 mins by ADP-Glo kinase assay. Curated by ChEMBL. View Source
- [2] Adooq Bioscience. LTURM34: Specific DNA-PK inhibitor, IC50 = 34 nM, 170-fold selectivity over PI3K. View Source
